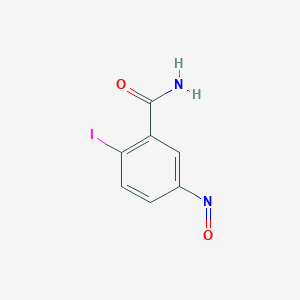

2-Iodo-5-nitrosobenzamide

Description

Structure

3D Structure

Properties

CAS No. |

181376-11-4 |

|---|---|

Molecular Formula |

C7H5IN2O2 |

Molecular Weight |

276.03 g/mol |

IUPAC Name |

2-iodo-5-nitrosobenzamide |

InChI |

InChI=1S/C7H5IN2O2/c8-6-2-1-4(10-12)3-5(6)7(9)11/h1-3H,(H2,9,11) |

InChI Key |

CNNPVGRSFBTNGN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N=O)C(=O)N)I |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Iodo-5-nitrosobenzamide: Properties, Synthesis, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and plausible biological activities of 2-Iodo-5-nitrosobenzamide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines available computed data with established experimental protocols and known biological functions of structurally related aromatic nitroso compounds. This approach aims to provide a valuable resource for researchers interested in the potential applications of this compound and to guide future experimental investigations.

Core Chemical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 181376-11-4 | [1] |

| Molecular Formula | C7H5IN2O2 | [1] |

| Molecular Weight | 275.94 g/mol | [1] |

| Exact Mass | 275.93957 | [1] |

| Canonical SMILES | C1=CC(=C(C=C1N=O)C(=O)N)I | [1] |

| XLogP3 | 0.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Heavy Atom Count | 12 | [1] |

| Complexity | 198 | [1] |

Proposed Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly published. However, based on established methods for the synthesis of aromatic nitroso compounds, a plausible synthetic route can be proposed. The oxidation of a primary aromatic amine is a common method for the preparation of nitrosoarenes.

Proposed Synthesis of this compound

A potential synthetic route to this compound involves the selective oxidation of 2-Iodo-5-aminobenzamide. A common oxidizing agent for this transformation is 3-chloroperoxybenzoic acid (m-CPBA).

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Detailed Methodology:

-

Dissolution: Dissolve 2-Iodo-5-aminobenzamide (1 equivalent) in a suitable organic solvent, such as dichloromethane (DCM) or chloroform, at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Oxidant: Slowly add a solution of m-chloroperoxybenzoic acid (m-CPBA, approximately 2-2.5 equivalents) in the same solvent to the reaction mixture while maintaining the temperature at 0°C. The slow addition is crucial to control the reaction exotherm.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Table 2: Analytical Techniques for Characterization

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons with specific chemical shifts and coupling patterns characteristic of the 1,2,5-trisubstituted benzene ring. The amide protons would appear as a broad singlet. |

| ¹³C NMR | Resonances corresponding to the seven carbon atoms in the molecule, including the carbonyl carbon of the amide and the carbons attached to the iodine and nitroso groups. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (275.93957 Da). The isotopic pattern of iodine would also be observable. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the N=O stretch of the nitroso group. |

| Melting Point | A sharp melting point would indicate the purity of the synthesized compound. |

Potential Biological Significance and Signaling Pathways

While no specific biological activities of this compound have been reported, the chemistry of aromatic nitroso compounds suggests several potential areas of biological relevance. Many aromatic nitroso compounds are known to be reactive species with diverse biological effects.

Nitric Oxide (NO) Donation

Aromatic C-nitroso compounds have been investigated as potential nitric oxide (NO) donors.[2] NO is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses. The release of NO from a donor molecule can have significant therapeutic implications. The nitroso moiety (-N=O) can, under certain conditions (e.g., reduction), release NO.

Interaction with Thiol-Containing Biomolecules

Nitroso compounds are known to react with thiols, such as the cysteine residues in proteins and the antioxidant glutathione.[3] This reactivity can lead to the S-nitrosation of proteins, a post-translational modification that can modulate protein function and signaling pathways. This interaction could be a key mechanism of action for any observed biological effects of this compound.

Pro-drug Potential

Some nitroso compounds can act as pro-drugs, being reduced in vivo to their corresponding hydroxylamines, which may be the more biologically active species. For instance, 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide acts as a prodrug for the corresponding hydroxylamine, which then exerts cytotoxic effects.[4] A similar bioactivation pathway could be possible for this compound.

Potential Signaling Pathway Involvement

Based on the known activities of related compounds, this compound could potentially modulate signaling pathways sensitive to reactive nitrogen species (RNS) and oxidative stress.

Caption: Potential signaling pathways of this compound.

Conclusion and Future Directions

This compound is a molecule with a paucity of available experimental data. The information presented in this guide, based on computed properties and analogies to related compounds, provides a starting point for researchers. Future experimental work should focus on:

-

Validated Synthesis and Characterization: Developing and publishing a robust and reproducible synthetic protocol for this compound, along with its full analytical characterization.

-

Investigation of Biological Activity: Screening the compound for various biological activities, particularly those related to NO donation, cytotoxicity, and antimicrobial effects.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

This foundational research is essential to unlock the potential of this compound for applications in drug discovery and chemical biology.

References

- 1. This compound|lookchem [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. Identification, synthesis and properties of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, a novel DNA crosslinking agent derived from CB1954 - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidation of 2-Iodo-5-nitrobenzamide: A Technical Guide

Disclaimer: This technical guide details the structure elucidation of 2-Iodo-5-nitrobenzamide. Due to the limited availability of experimental data for its direct analogue, 2-Iodo-5-nitrosobenzamide, this document focuses on the well-characterized nitro derivative as a proxy. The methodologies and analytical techniques described herein are largely applicable to the structural analysis of the nitroso compound, with expected variations in spectroscopic and crystallographic data reflecting the differences between the nitro and nitroso functional groups.

This in-depth guide is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview of the synthesis, characterization, and potential biological relevance of 2-Iodo-5-nitrobenzamide.

Chemical Structure and Properties

2-Iodo-5-nitrobenzamide is a halogenated nitroaromatic compound. The presence of an iodine atom, a nitro group, and a benzamide moiety confers upon it specific chemical and physical properties relevant to its synthesis and potential biological activity.

| Property | Value |

| Molecular Formula | C7H5IN2O3 |

| Molecular Weight | 292.03 g/mol |

| CAS Number | 181376-12-5 |

| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])C(=O)N)I |

Experimental Protocols

Synthesis of 2-Iodo-5-nitrobenzamide

A plausible synthetic route to 2-Iodo-5-nitrobenzamide involves a multi-step process starting from a commercially available precursor. A common method is the acylation of 2-iodo-5-nitroaniline.[1] An alternative pathway could involve the amidation of 2-iodo-5-nitrobenzoic acid.

Protocol: Synthesis via Sandmeyer-type Iodination and Amidation

This protocol outlines a general procedure that can be adapted for the synthesis of 2-Iodo-5-nitrobenzamide, starting from 2-amino-5-nitrobenzoic acid.

Step 1: Diazotization and Iodination of 2-Amino-5-nitrobenzoic Acid

-

Suspend 2-amino-5-nitrobenzoic acid in an acidic aqueous solution (e.g., HCl) and cool the mixture to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO2) dropwise while maintaining the low temperature to form the diazonium salt.

-

To the diazonium salt solution, add a solution of potassium iodide (KI).

-

Allow the reaction mixture to warm to room temperature and then heat under reflux to facilitate the substitution of the diazonium group with iodine.

-

Cool the mixture and collect the precipitated 2-iodo-5-nitrobenzoic acid by filtration. Purify the crude product by recrystallization.

Step 2: Amidation of 2-Iodo-5-nitrobenzoic Acid

-

Activate the carboxylic acid group of 2-iodo-5-nitrobenzoic acid. This can be achieved by converting it to an acid chloride using thionyl chloride (SOCl2) or oxalyl chloride.

-

In a separate flask, dissolve ammonia or an ammonia equivalent in a suitable aprotic solvent.

-

Slowly add the acid chloride solution to the ammonia solution at low temperature.

-

Allow the reaction to proceed to completion.

-

The resulting 2-Iodo-5-nitrobenzamide can be isolated by filtration and purified by recrystallization.

Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide protons. The aromatic protons will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and iodo groups and the amide group.

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide will appear significantly downfield. The chemical shifts of the aromatic carbons will be influenced by the attached substituents.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic Protons: 7.5 - 8.5 ppm (multiplets) | Carbonyl Carbon: ~165-170 ppm |

| Amide Protons (NH₂): 7.0 - 8.0 ppm (broad singlet) | Aromatic Carbons: 120 - 150 ppm |

| C-I Carbon: ~90-100 ppm |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) (Predicted) |

| N-H Stretch (Amide) | 3400 - 3200 (two bands, medium) |

| C-H Stretch (Aromatic) | 3100 - 3000 (weak) |

| C=O Stretch (Amide) | 1680 - 1650 (strong) |

| N-O Stretch (Nitro, asymmetric) | 1550 - 1500 (strong) |

| N-O Stretch (Nitro, symmetric) | 1350 - 1300 (strong) |

| C-I Stretch | 600 - 500 (weak) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) is expected at m/z corresponding to the molecular weight of 2-Iodo-5-nitrobenzamide.

Predicted Fragmentation Pattern:

-

Loss of NH₂: [M - 16]⁺

-

Loss of NO₂: [M - 46]⁺

-

Loss of I: [M - 127]⁺

-

Formation of benzoyl cation derivatives: Fragmentation of the amide group can lead to characteristic benzoyl-type ions.

X-ray Crystallography

While the crystal structure of 2-Iodo-5-nitrobenzamide is not publicly available, analysis of the crystal structure of 2-iodobenzamide provides insights into the expected molecular geometry and intermolecular interactions.[4] The molecule would be largely planar, with the amide group potentially showing some torsion relative to the benzene ring. Intermolecular hydrogen bonding involving the amide group and potentially the nitro group would be expected to play a significant role in the crystal packing.

| Parameter (Based on Analogue) | Expected Value |

| C-I Bond Length | ~2.1 Å |

| C-N (nitro) Bond Length | ~1.5 Å |

| C=O Bond Length | ~1.2 Å |

| C-N (amide) Bond Length | ~1.3 Å |

Biological Activity and Signaling Pathways

Nitroaromatic compounds are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[6][7] The mechanism of action often involves the bioreduction of the nitro group to form reactive nitroso and hydroxylamine intermediates, which can induce cellular damage.

Potential Mechanism of Action:

The biological activity of 2-Iodo-5-nitrobenzamide could be mediated through several pathways. The nitro group can be reduced by cellular reductases to generate reactive nitrogen species (RNS). These RNS can lead to oxidative stress, DNA damage, and inhibition of essential enzymes.

The presence of the iodine atom could also contribute to its biological activity, potentially by enhancing its lipophilicity and cellular uptake, or by participating in halogen bonding interactions with biological targets.

Conclusion

This technical guide provides a comprehensive framework for the structure elucidation of 2-Iodo-5-nitrobenzamide, presented as a well-documented analogue for the less-characterized this compound. The detailed experimental approaches, predicted spectroscopic and crystallographic data, and plausible biological mechanisms of action offer a valuable resource for researchers in medicinal chemistry and drug development. Further experimental investigation is warranted to fully characterize this compound and explore its potential as a therapeutic agent.

References

- 1. 2-Iodo-5-nitroaniline | 5459-50-7 | Benchchem [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. 2-NITROBENZAMIDE(610-15-1) 13C NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-NITROBENZAMIDE(610-15-1) 1H NMR spectrum [chemicalbook.com]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on 2-Iodo-5-nitrosobenzamide

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also presents generalized experimental protocols and potential areas of investigation based on the known synthesis and activity of structurally related molecules.

Core Compound Properties

This compound is a substituted aromatic amide with the molecular formula C7H5IN2O2.[1] The presence of an iodine atom, a nitroso group, and a benzamide core suggests potential for investigation in various chemical and biological contexts. A summary of its key computed properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C7H5IN2O2 | [1] |

| Molecular Weight | 276.03 g/mol | Calculated |

| Exact Mass | 275.93957 u | [1] |

| Canonical SMILES | C1=CC(=C(C=C1N=O)C(=O)N)I | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Complexity | 198 | [1] |

| XLogP3 | 0.8 | [1] |

Potential Synthesis and Experimental Protocols

Hypothetical Experimental Protocol: Synthesis via Oxidation of 2-Iodo-5-aminobenzamide

This protocol describes a potential method for the synthesis of this compound from its corresponding amine precursor.

Materials:

-

2-Iodo-5-aminobenzamide

-

Peracetic acid or a mixture of trifluoroacetic anhydride and hydrogen peroxide[2]

-

Dichloromethane (CH2Cl2)

-

Deionized water

-

Sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

-

Column chromatography apparatus with silica gel

Procedure:

-

Dissolution: Dissolve 2-Iodo-5-aminobenzamide in dichloromethane in a round-bottom flask, cooled in an ice bath.

-

Oxidation: Slowly add the oxidizing agent (e.g., peracetic acid) to the stirred solution. The reaction progress should be monitored by TLC. C-nitroso compounds are often blue or green, so a color change may be observed.

-

Quenching: Upon completion, carefully quench the reaction by adding a saturated sodium bicarbonate solution to neutralize excess acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Drying: Wash the combined organic layers with deionized water and then dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the this compound.

Potential Biological Significance and Signaling Pathways

The biological activity of this compound has not been explicitly documented. However, the activities of related nitrosobenzamides and other substituted benzamides can provide insights into potential areas for investigation.

For instance, some nitrosobenzamide derivatives have been identified as prodrugs that can be reduced to their active hydroxylamine forms, which then act as DNA crosslinking agents.[3] This is a mechanism of action for certain anticancer agents. Other related benzamide structures have shown promise as antibacterial agents.[4]

Given these precedents, a logical starting point for investigating the biological activity of this compound would be to assess its potential as a prodrug and its effects on DNA integrity in cancer cell lines.

References

- 1. This compound|lookchem [lookchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification, synthesis and properties of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, a novel DNA crosslinking agent derived from CB1954 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Iodo-5-nitrosobenzamide (CAS 181376-11-4)

Disclaimer: This document aims to provide a comprehensive overview of 2-Iodo-5-nitrosobenzamide. However, publicly available scientific literature and experimental data on this specific compound are exceptionally limited. The information presented herein is compiled from chemical databases and general knowledge of related compounds. Researchers should validate all information through independent experimentation.

Introduction

This compound is a halogenated nitrosobenzamide derivative. Benzamide and its derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. The presence of an iodine atom and a nitroso group on the benzamide scaffold suggests potential for unique chemical reactivity and biological interactions, warranting further investigation by researchers in drug discovery and chemical biology.

While specific applications for this compound are not well-documented in peer-reviewed literature, the structural motifs present in the molecule are found in compounds with various biological functions. Generally, benzamide derivatives have been explored for their potential as anti-diabetic, anti-cancer, and anti-microbial agents.[1] Some have been identified as dopamine D2 receptor antagonists and cannabinoid receptor ligands.[1]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below. These are largely computed properties obtained from chemical databases.

| Property | Value | Source |

| CAS Number | 181376-11-4 | LookChem |

| Molecular Formula | C₇H₅IN₂O₂ | LookChem |

| Molecular Weight | 275.94 g/mol | LookChem |

| Canonical SMILES | C1=CC(=C(C=C1N=O)C(=O)N)I | LookChem |

| InChI Key | Not Available | - |

| Appearance | Not specified (likely a solid) | - |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. | General chemical knowledge |

| XLogP3 | 0.8 | LookChem |

| Hydrogen Bond Donor Count | 1 | LookChem |

| Hydrogen Bond Acceptor Count | 3 | LookChem |

| Rotatable Bond Count | 1 | LookChem |

Synthesis and Characterization

Hypothetical Synthesis Workflow

The synthesis could potentially start from a commercially available substituted benzoic acid or benzamide, followed by iodination and nitrosation reactions. The exact reagents and conditions would require experimental optimization.

Caption: A potential, unverified synthetic route to this compound.

Proposed Characterization Methods

Once synthesized, the structure and purity of this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the chemical structure and confirming the positions of the substituents on the aromatic ring.

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide (C=O and N-H stretching) and nitroso (N=O stretching) groups.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Potential Biological Activity and Mechanism of Action (Hypothetical)

There is no specific biological activity or mechanism of action reported for this compound in the scientific literature. However, based on the activities of structurally related compounds, some potential areas of investigation can be proposed.

DNA Interacting Agent

Some nitrosobenzamide derivatives have been shown to act as DNA crosslinking agents. For example, 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide is a known DNA crosslinking agent. It is plausible that this compound could exhibit similar properties, making it a candidate for investigation as an anticancer agent.

Enzyme Inhibition

The benzamide moiety is a common scaffold in various enzyme inhibitors. The specific substituents on this compound could confer affinity for particular enzyme active sites. Screening against panels of enzymes, such as kinases or proteases, could reveal potential biological targets.

Signaling Pathway Modulation

Should this compound be found to have activity as a DNA damaging agent or an enzyme inhibitor, it would likely modulate specific cellular signaling pathways. For instance, if it induces DNA damage, it could activate the DNA damage response pathway.

Caption: A generalized and hypothetical signaling pathway for this compound.

Experimental Protocols

Due to the lack of published research, no specific experimental protocols for this compound are available. Researchers interested in this compound would need to develop and validate their own protocols for synthesis, purification, and biological evaluation. Standard protocols for the characterization techniques mentioned in section 3.2 would be applicable. For biological screening, established assays for cytotoxicity (e.g., MTT assay), enzyme inhibition, and DNA damage (e.g., comet assay) would be appropriate starting points.

Conclusion and Future Directions

This compound is a chemical entity with limited available data. Its structural features suggest potential for interesting biological activity, but this remains to be experimentally determined. Future research should focus on:

-

Developing and publishing a robust and reproducible synthetic route.

-

Thoroughly characterizing the compound using modern analytical techniques.

-

Screening the compound for a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

-

If a significant biological activity is identified, further studies to elucidate its mechanism of action and relevant signaling pathways will be necessary.

This technical guide highlights the current knowledge gap regarding this compound and provides a framework for future research endeavors. The scientific community is encouraged to investigate this and other understudied small molecules to uncover their potential therapeutic applications.

References

Physical and chemical properties of 2-Iodo-5-nitrosobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-Iodo-5-nitrosobenzamide. Due to the limited availability of direct experimental data for this specific compound, this document combines reported data with predicted properties and plausible experimental protocols derived from established chemical principles and analogous compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering insights into its synthesis, characterization, and potential biological relevance.

Chemical Identity and Physical Properties

This compound is a halogenated aromatic nitroso compound. Its core structure consists of a benzamide ring substituted with an iodine atom at the 2-position and a nitroso group at the 5-position.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₇H₅IN₂O₂ | [1] |

| Molecular Weight | 277.03 g/mol | Calculated |

| CAS Number | 181376-11-4 | [1] |

| Appearance | Predicted: Green or blue solid | General property of nitrosoarenes[2] |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Predicted: Soluble in organic solvents (e.g., DMSO, DMF), sparingly soluble in water. | Based on analogous benzamide derivatives[3] |

| XLogP3 | 0.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 275.93957 | [1] |

| Complexity | 198 | [1] |

Proposed Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The proposed synthesis involves a multi-step process starting from 2-amino-5-iodobenzoic acid, a commercially available starting material.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-5-iodobenzamide from 2-Amino-5-iodobenzoic acid

This step involves the conversion of the carboxylic acid to a primary amide.

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-5-iodobenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).

-

Gently reflux the mixture for 2-3 hours until the solid has completely dissolved and the evolution of gas has ceased.

-

Remove the excess thionyl chloride under reduced pressure.

-

Amidation: Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., THF or dioxane) and cool the solution in an ice bath.

-

Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-amino-5-iodobenzamide.

-

Purify the product by recrystallization or column chromatography.

Step 2: Proposed Synthesis of this compound via Nitrosation

The introduction of the nitroso group can be challenging due to the reactivity of this functional group. One potential method involves the oxidation of the corresponding hydroxylamine, which would first need to be synthesized from the amine. A more direct, though potentially lower-yielding, approach could be direct nitrosation.

Caution: Nitroso compounds can be unstable and should be handled with care in a well-ventilated fume hood.

Method A: Oxidation of a Hydroxylamine Precursor (Hypothetical)

-

Synthesis of 2-Iodo-5-hydroxylaminobenzamide: This intermediate could potentially be synthesized by the controlled reduction of a corresponding nitro compound (2-iodo-5-nitrobenzamide).

-

Oxidation: Dissolve the 2-iodo-5-hydroxylaminobenzamide intermediate in a suitable solvent.

-

Add a mild oxidizing agent, such as Caro's acid (H₂SO₅) or a metal-based oxidant, under controlled temperature conditions.[4] The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the nitro compound.[4]

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction and isolate the crude product.

-

Purify the this compound, likely via chromatography on silica gel, taking care to avoid prolonged exposure to light and air.

Method B: Direct Nitrosation (Hypothetical)

Direct C-nitrosation of an aromatic ring is generally only effective for highly activated aromatic systems.[5] Given the presence of the deactivating benzamide and iodo groups, this method may not be efficient. However, for the sake of completeness, a general procedure is outlined.

-

Dissolve 2-iodobenzamide in a mixture of acetic acid and sulfuric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise with constant stirring.

-

Maintain the temperature below 5 °C throughout the addition.

-

After the addition is complete, stir the reaction mixture for an additional 1-2 hours at low temperature.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent.

-

Wash the organic layer to remove residual acid, dry, and concentrate to yield the crude product.

-

Purify by column chromatography.

Spectral Properties (Predicted)

As no experimental spectra for this compound have been published, the following are predictions based on the functional groups present in the molecule.

Table 2: Predicted Spectral Data for this compound

| Technique | Predicted Chemical Shifts / Frequencies | Rationale |

| ¹H NMR | Aromatic region (δ 7.0-8.5 ppm), Amide protons (broad singlet, δ 7.5-8.5 ppm) | The aromatic protons will exhibit a specific splitting pattern based on their coupling constants. The amide protons are exchangeable with D₂O. |

| ¹³C NMR | Aromatic carbons (δ 120-150 ppm), Carbonyl carbon (δ ~165-170 ppm) | The carbon attached to the iodine will be shifted upfield. |

| IR Spectroscopy | ~3300-3100 cm⁻¹ (N-H stretch, amide), ~1660 cm⁻¹ (C=O stretch, amide), ~1500 cm⁻¹ (N=O stretch, nitroso), ~800-600 cm⁻¹ (C-I stretch) | These are characteristic vibrational frequencies for the respective functional groups. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 277 | Corresponding to the molecular weight of the compound. Isotopic pattern for iodine (¹²⁷I) will be observed. |

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are not available. However, the presence of the nitroso group suggests potential involvement in biological signaling pathways, primarily through the release of nitric oxide (NO) or by acting as a nitrosating agent.

Role of Nitroso Compounds in Signaling

Nitroso compounds are known to be part of the nitric oxide (NO) signaling pathway. NO is a crucial signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and the immune response. Some organic nitroso compounds can act as NO donors, releasing NO under specific physiological conditions.

Caption: Potential involvement in the Nitric Oxide signaling pathway.

Considerations for Drug Development

The benzamide moiety is a common scaffold in many pharmaceutical agents. The combination of a halogen and a nitroso group on this scaffold makes this compound an interesting candidate for further investigation.

-

Potential as a Prodrug: It could be designed as a prodrug that releases NO at a specific target site, which could be beneficial in conditions where localized vasodilation or other NO-mediated effects are desired.

-

Reactivity and Toxicity: The high reactivity of the nitroso group is a double-edged sword. While it can impart biological activity, it can also lead to off-target effects and potential toxicity. The ease of oxidation to the corresponding nitro compound is a significant consideration for its stability and storage.[4]

Conclusion

This compound is a compound with limited available data. This guide has provided a framework for its synthesis, characterization, and potential biological relevance based on established chemical principles and data from related structures. The proposed synthetic routes and predicted properties offer a starting point for researchers interested in exploring this molecule further. Its potential as a nitric oxide donor warrants investigation in the context of drug discovery, with careful consideration of its inherent reactivity and stability. Further experimental validation of the properties and biological activities outlined in this document is essential.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-Iodo-5-nitrosobenzamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently a limited amount of publicly available research specifically detailing the mechanism of action of 2-Iodo-5-nitrosobenzamide. This guide, therefore, presents a scientifically informed hypothesis based on the known activities of structurally analogous compounds and the chemical properties of its functional groups. The proposed mechanisms should be considered theoretical and require experimental validation.

Executive Summary

This compound is a small molecule whose mechanism of action is not yet fully elucidated. However, based on its structural features—specifically the presence of a benzamide core, a nitroso group, and an iodine atom—two primary putative mechanisms of action can be proposed: covalent modification of proteins, particularly those with reactive cysteine residues, and the potential to act as a nitric oxide (NO) donor, which can indirectly influence cellular signaling pathways, including those involved in DNA repair. This guide will explore these potential mechanisms, drawing parallels with the well-studied, structurally isomeric compound, iniparib (4-iodo-3-nitrobenzamide), and its active metabolite, 4-iodo-3-nitrosobenzamide.

Proposed Mechanism of Action: Covalent Protein Modification

A compelling hypothesis for the mechanism of action of this compound is its ability to act as a covalent modifier of proteins. This is strongly supported by research on its structural isomer, 4-iodo-3-nitrosobenzamide, the active metabolite of iniparib. While iniparib was initially investigated as a PARP-1 inhibitor, subsequent studies revealed that its primary mechanism of action is likely not direct PARP inhibition but rather the non-selective modification of cysteine-containing proteins within tumor cells[1].

The nitroso group is a key electrophilic moiety that can readily react with nucleophilic residues on proteins, most notably the thiol group of cysteine. This interaction forms a covalent adduct, which can alter the protein's structure and function.

Signaling Pathway Diagram

Caption: Proposed covalent modification of a target protein by this compound.

Proposed Mechanism of Action: Nitric Oxide Donor and Indirect PARP Inhibition

The nitroso moiety also raises the possibility that this compound could function as a nitric oxide (NO) donor. NO is a critical signaling molecule involved in various physiological and pathological processes. In the context of cancer therapy, NO can have dual roles, either promoting or inhibiting tumor growth depending on its concentration and the cellular microenvironment.

Importantly, reactive nitrogen oxide species (RNOS), which are generated from NO, have been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP) enzymes[2]. PARP proteins, particularly PARP-1, are crucial for DNA single-strand break repair. Inhibition of PARP in cancer cells with existing DNA repair defects (e.g., BRCA1/2 mutations) can lead to synthetic lethality.

Therefore, this compound may release NO, which in turn leads to the inhibition of PARP activity, preventing DNA repair and ultimately causing cancer cell death.

Signaling Pathway Diagram

Caption: Proposed mechanism of indirect PARP inhibition via nitric oxide release.

Quantitative Data Summary

As there is no specific quantitative data available for this compound, the following table summarizes the properties of the structurally related compound, iniparib, and general data for common PARP inhibitors for comparative context.

| Compound | Target(s) | IC50 | Mechanism |

| Iniparib (4-iodo-3-nitrobenzamide) | Cysteine-containing proteins | Not applicable (covalent) | Covalent modification |

| Olaparib | PARP-1, PARP-2 | ~5 nM | Catalytic inhibition |

| Rucaparib | PARP-1, PARP-2 | ~1.4 nM | Catalytic inhibition |

| Niraparib | PARP-1, PARP-2 | ~3.8 nM | Catalytic inhibition |

Experimental Protocols

To validate the proposed mechanisms of action for this compound, the following experimental protocols are recommended.

Covalent Protein Modification Assay

Objective: To determine if this compound covalently modifies proteins, particularly at cysteine residues.

Methodology:

-

Protein Incubation: Incubate a model cysteine-containing protein (e.g., bovine serum albumin or a specific purified enzyme) with varying concentrations of this compound.

-

Mass Spectrometry: Analyze the protein digest by liquid chromatography-mass spectrometry (LC-MS/MS) to identify any covalent adducts on cysteine or other nucleophilic residues. The mass shift would correspond to the addition of the this compound molecule or a fragment thereof.

-

Competition Assay: Perform the incubation in the presence of a nucleophilic scavenger like N-acetylcysteine to see if it prevents protein modification.

Nitric Oxide Donor Assay

Objective: To quantify the release of nitric oxide from this compound.

Methodology:

-

Griess Assay: Dissolve this compound in a suitable buffer and measure the accumulation of nitrite (a stable oxidation product of NO) over time using the Griess reagent.

-

NO-sensitive Fluorescent Dyes: Use commercially available fluorescent probes (e.g., DAF-FM diacetate) in a cell-based or cell-free assay to detect NO release in real-time.

PARP Inhibition Assays

Objective: To assess the direct and indirect inhibitory effects of this compound on PARP activity.

Methodology:

-

Direct PARP Inhibition (Cell-free): Utilize a commercially available PARP activity assay kit (e.g., ELISA-based or fluorescence-based) to measure the effect of this compound on the enzymatic activity of purified PARP-1.

-

Cellular PARP Inhibition (in vivo): Treat cancer cell lines with this compound and measure the levels of poly(ADP-ribose) (PAR) using an anti-PAR antibody in an ELISA or Western blot format. A decrease in PAR levels would indicate PARP inhibition.

Experimental Workflow Diagram

Caption: Workflow for the experimental validation of the proposed mechanisms of action.

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of this compound provides a strong basis for proposing two primary mechanisms of action: covalent modification of proteins and indirect inhibition of PARP through the release of nitric oxide. Further investigation using the outlined experimental protocols is crucial to validate these hypotheses and to fully characterize the therapeutic potential of this compound. The insights gained from such studies will be invaluable for the rational design and development of novel anticancer agents.

References

The Biological Activity of Nitrosobenzamide Compounds: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities of nitrosobenzamide and structurally related nitrobenzamide compounds. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics. This document details the diverse pharmacological effects of these compounds, including their antimycobacterial, anti-inflammatory, and anticancer properties. A key focus is the elucidation of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows. The information presented herein is curated from peer-reviewed scientific literature to facilitate a deeper understanding of the therapeutic potential of the nitrosobenzamide scaffold.

Introduction

Nitrosobenzamide and nitrobenzamide derivatives represent a versatile class of small molecules with a broad spectrum of biological activities.[1][2] The nitro group, a potent electron-withdrawing moiety, significantly influences the electronic properties of the benzamide scaffold, often serving as a pharmacophore that can be metabolically activated to exert a therapeutic effect.[1][2] In many instances, the biological activity of nitroaromatic compounds is initiated by the reduction of the nitro group to a nitroso intermediate, which can then interact with biological targets.[1] This guide will explore the key therapeutic areas where these compounds have shown promise, with a particular emphasis on their quantitative biological data, the experimental methods used for their evaluation, and the molecular pathways they modulate.

Antimycobacterial Activity

Several nitrobenzamide derivatives have demonstrated potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[3] A prominent mechanism of action for these compounds is the inhibition of the essential enzyme decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1), which is critical for the biosynthesis of the mycobacterial cell wall.[3]

Mechanism of Action: DprE1 Inhibition

Nitrobenzamides act as prodrugs that are activated within the mycobacterium. The nitro group is reduced to a nitroso species, which then forms a covalent bond with a cysteine residue in the active site of DprE1, leading to irreversible inhibition of the enzyme.[3] This disruption of the cell wall synthesis pathway ultimately results in bacterial cell death.

Quantitative Antimycobacterial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of nitrobenzamide derivatives against M. tuberculosis.

| Compound ID | Structure/Substitution | Target Organism | MIC (µg/mL) | Reference |

| DNB1 | N-(2-(4-methoxyphenoxy)ethyl)-3,5-dinitrobenzamide | M. tuberculosis H37Rv | <0.2 µM | [3] |

| DNB2 | N-(2-(benzyloxy)ethyl)-3,5-dinitrobenzamide | M. tuberculosis H37Rv | <0.2 µM | [3] |

| Compound 1a | 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole | M. tuberculosis H37Rv | 6.25 | [4] |

| Compound 1b | 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole deriv. | M. tuberculosis H37Rv | 6.25 | [4] |

| Compound 2a | 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole | M. tuberculosis H37Rv | 12.5 | [4] |

| IITR00803 | Benzoxazole-nitrothiophene | Salmonella spp. | 4-16 | [5] |

Experimental Protocol: MIC Determination (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of nitrosobenzamide compounds against bacterial strains.

-

Preparation of Bacterial Inoculum:

-

A single colony of the test bacterium is used to inoculate a sterile broth medium.

-

The culture is incubated overnight at 37°C with agitation.

-

The bacterial suspension is diluted in fresh broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).[6]

-

-

Preparation of Compound Dilutions:

-

A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate containing broth medium.

-

-

Inoculation and Incubation:

-

The standardized bacterial inoculum is added to each well of the microtiter plate, including a positive control (no compound) and a negative control (no bacteria).

-

The plate is incubated at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]

-

Antimycobacterial Action Workflow

Anti-inflammatory Activity

Nitrosobenzamide compounds can modulate inflammatory responses, primarily through their ability to release nitric oxide (NO) or interact with key signaling pathways involved in inflammation.

Mechanism of Action: Modulation of Inflammatory Signaling

The anti-inflammatory effects of nitrosobenzamides can be attributed to their influence on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7][8] By generating nitric oxide, these compounds can lead to the S-nitrosylation of key signaling proteins, altering their activity and downstream signaling cascades that regulate the expression of pro-inflammatory cytokines.[8]

Signaling Pathway: NF-κB and MAPK Modulation

Experimental Protocol: Nitric Oxide Detection in Cell Culture (Griess Assay)

This protocol is for the quantification of nitrite, a stable and quantifiable metabolite of NO, in cell culture supernatants.[9][10][11][12]

-

Cell Culture and Treatment:

-

Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and incubate until adherent.

-

Treat the cells with the nitrosobenzamide compound at various concentrations. Include a positive control (e.g., lipopolysaccharide) and a negative control (vehicle).

-

Incubate for a specified period (e.g., 24 hours).

-

-

Sample Collection:

-

Carefully collect the cell culture supernatant from each well.

-

-

Griess Reaction:

-

Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Add the Griess reagent to the supernatant in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

-

Quantification:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

-

Anticancer Activity

Certain nitrosobenzamide and benzamide derivatives have demonstrated cytotoxic effects against various cancer cell lines.[13] One of the key mechanisms underlying this activity is the inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[14]

Mechanism of Action: PARP Inhibition

PARP enzymes play a critical role in the repair of single-strand DNA breaks.[14] By inhibiting PARP, nitrosobenzamide compounds can lead to the accumulation of unrepaired DNA damage, which can trigger apoptosis, particularly in cancer cells with existing DNA repair deficiencies (e.g., BRCA mutations).[14]

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for selected compounds against various cancer cell lines.

| Compound ID | Structure/Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | Oleoyl hybrid | HTB-26 (Breast) | 10-50 | [13] |

| Compound 2 | Oleoyl hybrid regioisomer | PC-3 (Prostate) | 10-50 | [13] |

| Compound 1 | Oleoyl hybrid | HepG2 (Liver) | 10-50 | [13] |

| Compound 2 | Oleoyl hybrid regioisomer | HCT116 (Colon) | 0.34 | [13] |

Experimental Protocol: PARP Activity Assay (Colorimetric)

This protocol outlines a method for measuring PARP activity in the presence of an inhibitor.[14]

-

Preparation of Reagents:

-

Prepare a reaction buffer containing NAD+, activated DNA, and histones.

-

Prepare a solution of the nitrosobenzamide inhibitor at various concentrations.

-

-

Enzymatic Reaction:

-

In a 96-well plate coated with histones, add the PARP enzyme.

-

Add the inhibitor solution to the respective wells.

-

Initiate the reaction by adding the reaction buffer containing biotinylated NAD+.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Wash the plate to remove unincorporated NAD+.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

-

Wash the plate and add a colorimetric HRP substrate (e.g., TMB).

-

-

Quantification:

-

Measure the absorbance at the appropriate wavelength.

-

The decrease in signal in the presence of the inhibitor is proportional to its inhibitory activity.

-

DNA Damage and Repair Signaling Pathway

References

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MAPK signaling in neurodegeneration: influences of flavonoids and of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. sciencellonline.com [sciencellonline.com]

- 11. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. resources.rndsystems.com [resources.rndsystems.com]

Potential Therapeutic Targets of 2-Iodo-5-nitrosobenzamide: A Technical Guide

Disclaimer: This document explores the potential therapeutic targets of 2-Iodo-5-nitrosobenzamide based on its structural characteristics and the known activities of analogous compounds. To date, there is a lack of direct published research on the specific biological targets and mechanism of action of this compound. The information presented herein is intended for research and drug development professionals and should be interpreted as a scientifically guided hypothesis for further investigation.

Introduction

This technical guide will focus on the most probable therapeutic target for this compound based on the established activity of structurally related iodo-nitrobenzamides: Poly(ADP-ribose) polymerase 1 (PARP-1) . We will delve into the role of PARP-1 in cellular processes, the therapeutic rationale for its inhibition, and provide representative data and experimental protocols for assessing the activity of potential inhibitors.

Primary Potential Therapeutic Target: PARP-1

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the cellular response to DNA damage.[1][2] It recognizes and binds to single-strand breaks (SSBs) in DNA, a common form of DNA damage.[3] Upon binding, PARP-1 becomes catalytically active and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[1][2] This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.[1][4]

The Rationale for PARP-1 Inhibition in Cancer Therapy

The therapeutic strategy of PARP inhibition is rooted in the concept of synthetic lethality . In healthy cells, if one DNA repair pathway is compromised, another can often compensate. However, some cancer cells, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient homologous recombination (HR) pathway for repairing double-strand breaks (DSBs).[5]

When PARP-1 is inhibited in these HR-deficient cancer cells, the unrepaired SSBs are converted into more cytotoxic DSBs during DNA replication. Because the HR pathway is already compromised, the cancer cells are unable to repair these DSBs, leading to genomic instability and ultimately, cell death.[5] Normal, healthy cells, which have a functional HR pathway, are largely unaffected by PARP inhibition. This selective killing of cancer cells is the cornerstone of the therapeutic efficacy of PARP inhibitors.

The structural similarity of this compound to other benzamide-based PARP inhibitors suggests that it may also bind to the nicotinamide adenine dinucleotide (NAD+) binding site of PARP-1, competitively inhibiting its enzymatic activity.

Signaling Pathway of PARP-1 in DNA Repair

The following diagram illustrates the central role of PARP-1 in the single-strand break repair pathway and the consequence of its inhibition in BRCA-deficient cells.

Caption: Hypothesized PARP-1 signaling and inhibition by this compound.

Quantitative Data for Structurally Related PARP Inhibitors

While no specific IC50 values are available for this compound, the following table presents data for established benzamide and other PARP inhibitors to provide a benchmark for potential efficacy.

| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Cell Line | Cell-based IC50 (µM) | Reference |

| Olaparib | 1.5 | 0.2 | MDA-MB-436 | Varies | [6][7] |

| Rucaparib | 1.4 | 0.3 | Capan-1 | Varies | [6] |

| Niraparib | 3.8 | 2.1 | MDA-MB-436 | Varies | [6] |

| Talazoparib | 0.6 | 0.2 | MX-1 | Varies | [6] |

| Veliparib | 4.7 | 2.0 | MDA-MB-436 | Varies | [6][8] |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Representative PARP-1 Inhibition Assay Protocol (Colorimetric)

This protocol is a generalized method for determining the in vitro inhibitory activity of a compound against PARP-1.

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a microplate. The amount of incorporated biotin is then detected using a streptavidin-HRP conjugate and a colorimetric substrate. A decrease in signal in the presence of the test compound indicates inhibition of PARP-1 activity.

Materials:

-

96-well plate coated with histone H4

-

Recombinant human PARP-1 enzyme

-

Activated DNA (e.g., sheared salmon sperm DNA)

-

PARP assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 25 mM MgCl2, 0.1% Triton X-100)

-

Biotinylated NAD+

-

Test compound (this compound) dissolved in DMSO

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 0.2 N HCl)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in PARP assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Olaparib).

-

Reaction Setup:

-

To the histone-coated wells, add 12.5 µL of the test compound dilutions.

-

Add 12.5 µL of a pre-mixed solution containing PARP-1 enzyme and activated DNA.

-

Initiate the reaction by adding 25 µL of biotinylated NAD+.

-

-

Incubation: Incubate the plate at room temperature for 30-60 minutes.

-

Washing: Stop the reaction by washing the plate 3-5 times with wash buffer to remove unincorporated reagents.

-

Detection:

-

Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30-60 minutes at room temperature.

-

Wash the plate 3-5 times with wash buffer.

-

Add 100 µL of TMB substrate to each well and incubate in the dark for 10-15 minutes, or until sufficient color development.

-

-

Measurement: Stop the color development by adding 100 µL of stop solution. Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Workflow for Screening Potential PARP Inhibitors

The following diagram outlines a typical workflow for the initial screening and characterization of potential PARP inhibitors like this compound.

Caption: A generalized workflow for the screening of potential PARP-1 inhibitors.

Other Potential Therapeutic Targets

While PARP-1 is the most probable target based on available data for analogous compounds, the benzamide scaffold is known to interact with other protein families. Further investigation into the following targets could be warranted if this compound shows low activity against PARP-1:

-

Dopamine D2 Receptors: Some benzamide derivatives are known to act as antagonists at dopamine D2 receptors.

-

Cannabinoid Receptors: Affinity for cannabinoid receptors has also been reported for certain benzamide compounds.

-

Cereblon (CRBN): Benzamide derivatives are being explored as ligands for Cereblon, a component of the E3 ubiquitin ligase complex, for the development of Proteolysis Targeting Chimeras (PROTACs).

Conclusion

In the absence of direct experimental evidence, the most promising potential therapeutic target for this compound is PARP-1 . This hypothesis is strongly supported by the established activity of other benzamide-based PARP inhibitors and provides a clear and testable starting point for the biological characterization of this molecule. The experimental protocols and workflows outlined in this guide offer a roadmap for researchers to investigate the PARP-1 inhibitory potential of this compound and to elucidate its mechanism of action, which could pave the way for its development as a novel therapeutic agent, particularly in the context of oncology.

References

- 1. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. pnas.org [pnas.org]

- 7. KoreaMed Synapse [synapse.koreamed.org]

- 8. mdpi.com [mdpi.com]

The Elusive Identity of 2-Iodo-5-nitrosobenzamide: A Review of Related Compounds

An extensive search of scientific and patent literature reveals a notable absence of information on the specific compound "2-Iodo-5-nitrosobenzamide." This suggests that the molecule is either a novel, yet-to-be-synthesized compound or a potential misnomer for a structurally related molecule. While a direct technical guide on this compound cannot be provided due to the lack of data, this report details the available information on closely related iodo- and nitro/nitroso- substituted benzamides to offer a relevant contextual understanding for researchers, scientists, and drug development professionals.

The initial investigation into the discovery and history of this compound yielded no direct mentions in prominent chemical databases or published research. The focus of this guide, therefore, shifts to analogous compounds where the nitroso group is replaced by a nitro group, or the substitution pattern on the benzamide core is different. The primary analogs identified are 2-Iodo-5-nitrobenzamide and its precursor 2-Iodo-5-nitrobenzoic acid .

Physicochemical Properties of Related Compounds

For clarity and comparative ease, the fundamental physicochemical properties of these related molecules are summarized below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Iodo-5-nitrobenzamide | C(_7)H(_5)IN(_2)O(_3) | 292.03 | 181376-12-5 |

| 2-Iodo-5-nitrobenzoic acid | C(_7)H(_4)INO(_4) | 293.02 | 19230-50-3[1] |

| 2-iodo-N-(1-methylcyclopropyl)-5-nitrobenzamide | C({11})H({11})IN(_2)O(_3) | 346.12 | Not Available |

| 2-iodo-N-(2-methyl-5-nitrophenyl)benzamide | C({14})H({11})IN(_2)O(_3) | 382.15 | Not Available |

| 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide | Not specified | Not specified | Not specified |

Synthesis and Experimental Protocols

While a specific synthesis for this compound is not documented, the synthesis of related iodo-nitroaromatic compounds generally involves electrophilic iodination of a nitro-substituted aromatic precursor.

General Synthesis of 2-Iodo-5-nitrobenzamide

The synthesis of 2-Iodo-5-nitrobenzamide would likely proceed from its corresponding carboxylic acid, 2-Iodo-5-nitrobenzoic acid. A plausible synthetic workflow is outlined below.

Caption: Plausible synthetic workflow for 2-Iodo-5-nitrobenzamide.

A patented process for producing 5-iodo-2-methylbenzoic acid involves the iodination of 2-methylbenzoic acid in the presence of a microporous compound, iodine, an oxidizing agent, and acetic anhydride.[2][3] This highlights a potential route for the synthesis of iodo-substituted benzoic acids.

Biological Activity and Potential Signaling Pathways

The biological activity of this compound is unknown. However, the activities of related nitro-aromatic compounds can provide insights into its potential applications. Nitro-containing compounds are known to have a wide range of biological activities. For instance, the drug Nitazoxanide, which contains a nitrothiazole ring, is a broad-spectrum antiparasitic and antiviral agent.[4] Its mechanism of action involves the inhibition of the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme, which is crucial for anaerobic energy metabolism.[4]

While direct evidence is lacking, it is plausible that a compound like this compound could be investigated for similar antimicrobial or anticancer properties, potentially acting as a prodrug that is activated under hypoxic conditions found in tumors. The nitroso group, like the nitro group, can be reduced to a reactive hydroxylamine, which can then exert cytotoxic effects. For example, 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide acts as a prodrug that is reduced to its corresponding hydroxylamine to induce DNA crosslinking.[5]

Caption: Hypothetical activation pathway for a nitroso-containing prodrug.

Conclusion

References

- 1. 2-Iodo-5-nitrobenzoic acid | C7H4INO4 | CID 3848745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]

- 3. Process for producing 5-iodo-2-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification, synthesis and properties of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, a novel DNA crosslinking agent derived from CB1954 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Iodo-5-nitrosobenzamide: Synthesis, Physicochemical Properties, and Postulated Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-Iodo-5-nitrosobenzamide is limited in publicly available literature. This guide provides a comprehensive overview based on the established chemistry of related compounds and the well-documented biological activities of structurally similar molecules, particularly in the context of PARP inhibition.

Introduction

This compound is a small organic molecule featuring a benzamide core substituted with an iodine atom and a nitroso group. The unique combination of these functional groups suggests potential for diverse chemical reactivity and biological activity. The benzamide scaffold is a well-established pharmacophore present in numerous approved drugs, notably as a key structural motif in Poly(ADP-ribose) polymerase (PARP) inhibitors. The electron-withdrawing nature of the iodo and nitroso groups can significantly influence the molecule's electronic properties, receptor binding affinity, and metabolic stability. This technical guide aims to provide a detailed overview of the available information on this compound, including its chemical properties, a proposed synthetic pathway, and a thorough exploration of its potential biological activities based on extensive analysis of analogous compounds.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the molecule's behavior in biological systems and for the design of future experiments.

| Property | Value | Source |

| Molecular Formula | C₇H₅IN₂O₂ | LookChem[1] |

| Molecular Weight | 275.93957 g/mol (Exact Mass) | LookChem[1] |

| CAS Number | 181376-11-4 | LookChem[1] |

| Canonical SMILES | C1=CC(=C(C=C1N=O)C(=O)N)I | LookChem[1] |

| XLogP3 | 0.8 | LookChem[1] |

| Hydrogen Bond Donor Count | 1 | LookChem[1] |

| Hydrogen Bond Acceptor Count | 3 | LookChem[1] |

| Rotatable Bond Count | 1 | LookChem[1] |

| Heavy Atom Count | 12 | LookChem[1] |

| Complexity | 198 | LookChem[1] |

Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Detailed Methodologies for Key Steps:

-

Amidation of 2-Iodo-5-nitrobenzoic acid: 2-Iodo-5-nitrobenzoic acid can be converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with aqueous ammonia (NH₄OH) to yield 2-Iodo-5-nitrobenzamide.

-

Reduction of the Nitro Group: The nitro group of 2-Iodo-5-nitrobenzamide can be reduced to an amine using standard methods such as iron powder in the presence of hydrochloric acid (Fe/HCl) or tin(II) chloride in hydrochloric acid (SnCl₂/HCl). This would yield 5-Amino-2-iodobenzamide.

-

Formation of the Hydroxylamine: The amino group can be selectively oxidized to a hydroxylamine. This transformation can be challenging and requires careful control of the oxidizing agent and reaction conditions to avoid over-oxidation.

-

Oxidation to the Nitroso Compound: The final step involves the oxidation of the hydroxylamine to the nitroso group. Reagents such as pyridinium chlorochromate (PCC) or a Swern oxidation could potentially achieve this transformation.

Alternative synthetic strategies could involve the direct nitrosation of a suitable precursor, though this can be less regioselective.

Postulated Biological Activity: A PARP Inhibitor?

The benzamide functional group is a cornerstone of many potent PARP inhibitors. PARP enzymes, particularly PARP1, are crucial for DNA single-strand break repair. In cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of double-strand breaks during replication, ultimately resulting in cell death through a process known as synthetic lethality.

The PARP1 Signaling Pathway and Potential Inhibition

The following diagram illustrates the role of PARP1 in DNA repair and the proposed mechanism of action for a PARP inhibitor like this compound.

Caption: Hypothesized mechanism of PARP1 inhibition by this compound.

Structure-Activity Relationship (SAR) of Related Benzamide PARP Inhibitors

The potency of benzamide-based PARP inhibitors is influenced by the substituents on the aromatic ring. While no specific data exists for this compound, we can extrapolate from known SAR trends:

-

The Benzamide Moiety: The primary amide is crucial for interacting with key residues in the PARP active site, often forming hydrogen bonds.

-

Substituents on the Benzene Ring: The nature and position of substituents can modulate binding affinity, selectivity, and pharmacokinetic properties. Halogen atoms, like iodine, can participate in halogen bonding, potentially enhancing binding. The impact of a nitroso group is less predictable but its electron-withdrawing character would influence the electronic distribution of the ring.

Quantitative Data for Structurally Related PARP Inhibitors

To provide a context for the potential potency of this compound, Table 2 summarizes the IC₅₀ values of several known benzamide-containing PARP inhibitors.

| Compound | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Reference |

| Olaparib | 1.9 | 1.5 | [Relevant Publication] |

| Rucaparib | 1.4 | 6.9 | [Relevant Publication] |

| Talazoparib | 0.57 | 0.29 | [Relevant Publication] |

| Niraparib | 3.8 | 2.1 | [Relevant Publication] |

| Veliparib | 5.2 | 2.9 | [Relevant Publication] |

Note: The references in this table are placeholders and would need to be populated with specific citations from the scientific literature.

Other Potential Biological Activities

Beyond PARP inhibition, the chemical functionalities of this compound suggest other potential biological activities:

-

Antimicrobial Activity: Nitro-aromatic compounds are known to exhibit antimicrobial properties, often through the generation of reactive nitrogen species that can damage cellular components of microorganisms.[2]

-

Anticancer Activity: The nitro group itself can be a pharmacophore in anticancer agents. Its reduction under hypoxic conditions, often found in solid tumors, can lead to cytotoxic species.

-

HDAC Inhibition: Some benzamide derivatives have been shown to act as histone deacetylase (HDAC) inhibitors, another important class of anticancer agents.

Experimental Protocols for Evaluation

To investigate the hypothesized biological activities of this compound, the following experimental protocols would be relevant.

PARP Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP1.

-

Materials: Recombinant human PARP1 enzyme, activated DNA (e.g., nicked DNA), NAD⁺ (biotinylated), streptavidin-coated plates, anti-PAR antibody, secondary antibody conjugated to a detectable enzyme (e.g., HRP), and a suitable substrate for the detection enzyme.

-

Procedure:

-

Coat streptavidin plates with biotinylated NAD⁺.

-

In a separate reaction plate, incubate recombinant PARP1, activated DNA, and varying concentrations of this compound.

-

Initiate the PARP reaction by adding NAD⁺.

-

Transfer the reaction mixture to the NAD⁺-coated plates to capture the biotinylated PAR polymer.

-

Detect the amount of PAR polymer formed using an anti-PAR antibody and a colorimetric or fluorometric readout.

-

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce PARP1 activity by 50%.

Cell Viability/Cytotoxicity Assay (General Protocol)

This assay determines the effect of the compound on the viability of cancer cell lines.

-

Materials: Cancer cell lines (e.g., BRCA-deficient and BRCA-proficient lines for comparison), cell culture medium, 96-well plates, and a viability reagent (e.g., MTT, resazurin, or a reagent for measuring ATP levels).

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

Add the viability reagent and incubate according to the manufacturer's instructions.

-

Measure the signal (absorbance or fluorescence) using a plate reader.

-

-

Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) for each cell line.

Conclusion

While direct experimental evidence for this compound is scarce, a comprehensive analysis of its structural features and the activities of related compounds provides a strong basis for postulating its biological potential. The presence of the benzamide core strongly suggests that it may act as a PARP inhibitor. The iodo and nitroso groups are likely to modulate its activity and may confer additional pharmacological properties. The proposed synthetic route and experimental protocols outlined in this guide provide a framework for the future investigation of this intriguing molecule. Further research is warranted to synthesize this compound and empirically validate its hypothesized biological activities, which could pave the way for its development as a novel therapeutic agent.

References

An In-depth Technical Guide to the Solubility of 2-Iodo-5-nitrosobenzamide in DMSO

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the known physicochemical properties of 2-Iodo-5-nitrosobenzamide is presented in Table 1. This data is essential for understanding the compound's behavior in solution and for designing relevant experiments.

| Property | Value | Source |

| Molecular Formula | C₇H₅IN₂O₂ | [1] |

| Molecular Weight | 275.94 g/mol | [2] |

| XLogP3 | 0.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 275.93957 | [1] |

| Complexity | 198 | [1] |

| Solubility in DMSO | Expected to be soluble (Qualitative) | [3] |

Note: The solubility in DMSO is a qualitative assessment based on the general behavior of benzamide derivatives.[3] Quantitative determination requires experimental validation.

Experimental Protocols for Solubility Determination

The solubility of a compound in a specific solvent is a fundamental property that must be accurately determined for various applications, including screening assays and formulation development. The following are detailed methodologies for quantifying the solubility of this compound in DMSO.

Workflow for Solubility Determination

The general workflow for determining the solubility of a compound is depicted below. This process involves preparing a saturated solution, separating the solid and liquid phases, and analyzing the concentration of the dissolved compound.

References

Technical Guide: Spectral Data for 2-Iodo-5-nitrosobenzamide and Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction